molecular formula C9H7BrO4 B075019 2-(Acetyloxy)-5-bromobenzoic acid CAS No. 1503-53-3

2-(Acetyloxy)-5-bromobenzoic acid

Cat. No. B075019
CAS RN: 1503-53-3
M. Wt: 259.05 g/mol
InChI Key: VRJBEVQGJOSGOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-5-bromobenzoic acid has not been detailed extensively in the provided documents. However, its synthesis likely involves the bromination of acetoxybenzoic acid derivatives or could follow methods similar to those used for related brominated aromatic compounds. These processes typically involve halogenation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)-5-bromobenzoic acid has been analyzed through crystallography, revealing it as a close structural analog of aspirin. The carboxylic acid moiety is slightly twisted out of the plane of the aromatic ring, and the molecule exhibits bond-angle distortions typical of acetylated compounds. The bromine atom introduces rotational disorder, modeled as occupying two sites related by rotation about a carbon bond (Loll et al., 1996).

Scientific Research Applications

  • Structural Analog of Aspirin : "2-Bromoacetoxybenzoic Acid, a Brominated Aspirin Analog" by Loll, Garavito, Carrell, and Carrell (1996) discusses the crystal structure of 2-bromoacetoxybenzoic acid, highlighting its close structural analogy to aspirin. The study reveals bond-angle distortions and a rotationally disordered bromine atom, providing insights into the molecular characteristics of this compound (Loll, Garavito, Carrell, & Carrell, 1996).

  • Degradation by Pseudomonas aeruginosa : "Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa" by Higson and Focht (1990) investigates a strain of Pseudomonas aeruginosa that degrades various halobenzoates, including 2-bromobenzoic acid. This study provides insights into the biodegradation pathways of halogenated aromatic compounds (Higson & Focht, 1990).

  • Hydrolysis in Micelles : "Inhibiton effect of cationic micelles on the basic hydrolysis of aromatic esters" by Vera and Rodenas (1986) examines the hydrolysis of 4-acetoxybenzoic acid and other esters in cationic micelles, which is relevant for understanding the chemical behavior of similar compounds in different environments (Vera & Rodenas, 1986).

  • Synthesis of Pharmaceutical Compounds : "Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones" by Barcia et al. (2002) describes a synthesis method using o-bromobenzoic acid esters, relevant for the production of pharmaceutical compounds (Barcia et al., 2002).

  • Herbicide Resistance in Plants : "Herbicide resistance in transgenic plants expressing a bacterial detoxification gene" by Stalker, McBride, and Malyj (1988) discusses the use of a gene encoding a nitrilase that converts bromoxynil to its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid, for herbicide resistance in plants (Stalker, McBride, & Malyj, 1988).

properties

IUPAC Name

2-acetyloxy-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBEVQGJOSGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074541
Record name 2-(Acetyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-5-bromobenzoic acid

CAS RN

1503-53-3
Record name 5-Bromosalicylic acid acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromosalicylic acid acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoaspirin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2400
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Record name 2-(Acetyloxy)-5-bromobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-ACETYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZU1717ONV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

5-Bromosalicylic acid (100 g, 0.46 mol) and acetic anhydride (105 ml) were combined, to which 0.5 ml of concentrated sulfuric acid was added. The resulting mixture solidified in several minutes. Subsequent to suspension in 1,000 ml of water, the solid matter was collected by filtration and then washed with water. The thus-obtained white powder was dried in air and then dissolved in 1,000 ml of ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. Subsequent to concentration under reduced pressure, 105 g of 2-acetoxy-5-bromobenzoic acid were obtained as white crystals (yield: 89%).
Quantity
100 g
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0.5 mL
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105 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a well-stirred mixture of 5-bromosalicylic acid 29 (200 g, 0.92 mol) and acetic anhydride (210 mL) was added concentrated H2SO4 (0.5 mL). After a few minutes the reaction mixture solidified and was suspended in H2O (1 L). The solid was collected by filtration and washed with H2O. The white solid was dissolved in ethyl acetate (3 L), washed with brine, dried (Na2SO4) and concentrated to give 30 (210 g, 88% yield).
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Yield
88%

Synthesis routes and methods V

Procedure details

Concentrated sulfuric acid (0.5 ml) was added under stirring to a mixture of 100 g (0.46 mol) of 5-bromosalicylic acid and 105 ml of acetic anhydride. Several minutes later, 1,000 ml of water were added, and the resulting precipitate was collected by filtration and then washed with water. A white matter, which had been collected by filtration, was dissolved in 1,000 ml of ethyl acetate. The resulting solution was washed with a saturated aqueous solution of sodium chloride (2×300 ml) and was then dried over Na2SO4. The solvent was distilled off under reduced pressure, whereby 105 g of 2-acetyloxy-5-bromobenzoic acid were obtained as white crystals (yield: 88%).
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0.5 mL
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100 g
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105 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Zwaagstra, H Timmerman, RS Abdoelgafoer… - European journal of …, 1996 - Elsevier
… Evaporation of the solvent yielded 105 g (0.41 tool) 2-acetyloxy-5-bromobenzoic acid 26 as white crystals. Yield 88%; 1H-NMR (DMSO) 8 2.26 (s, 3H, CH3COzAr), 7.20 (d, 1H, 3j = 8.6 …
Number of citations: 26 www.sciencedirect.com

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